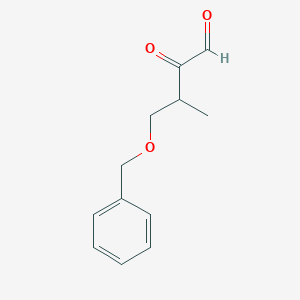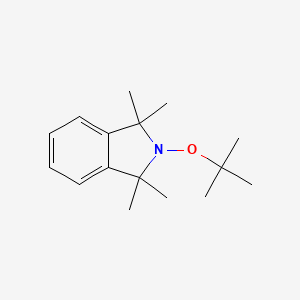
1H-Isoindole, 2-(1,1-dimethylethoxy)-2,3-dihydro-1,1,3,3-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole, 2-(1,1-dimethylethoxy)-2,3-dihydro-1,1,3,3-tetramethyl- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fused ring system with multiple substituents, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
The synthesis of 1H-Isoindole, 2-(1,1-dimethylethoxy)-2,3-dihydro-1,1,3,3-tetramethyl- typically involves multi-step organic reactions. One common synthetic route includes the reaction of isoindole derivatives with tert-butyl alcohol under specific conditions to introduce the 1,1-dimethylethoxy group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to ensure consistency.
Analyse Des Réactions Chimiques
1H-Isoindole, 2-(1,1-dimethylethoxy)-2,3-dihydro-1,1,3,3-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced isoindole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 2-position, where the 1,1-dimethylethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as halides or amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-Isoindole, 2-(1,1-dimethylethoxy)-2,3-dihydro-1,1,3,3-tetramethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 1H-Isoindole, 2-(1,1-dimethylethoxy)-2,3-dihydro-1,1,3,3-tetramethyl- involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1H-Isoindole, 2-(1,1-dimethylethoxy)-2,3-dihydro-1,1,3,3-tetramethyl- can be compared with other isoindole derivatives, such as:
1H-Isoindole, 2-(1,1-dimethylethoxy)-2,3-dihydro-1,1,3,3-tetramethyl-: Similar in structure but with different substituents, leading to variations in chemical reactivity and applications.
1H-Isoindole, 2-(1,1-dimethylethoxy)-2,3-dihydro-1,1,3,3-tetramethyl-:
The uniqueness of 1H-Isoindole, 2-(1,1-dimethylethoxy)-2,3-dihydro-1,1,3,3-tetramethyl- lies in its specific substituents and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
93524-81-3 |
|---|---|
Formule moléculaire |
C16H25NO |
Poids moléculaire |
247.38 g/mol |
Nom IUPAC |
1,1,3,3-tetramethyl-2-[(2-methylpropan-2-yl)oxy]isoindole |
InChI |
InChI=1S/C16H25NO/c1-14(2,3)18-17-15(4,5)12-10-8-9-11-13(12)16(17,6)7/h8-11H,1-7H3 |
Clé InChI |
NJXGTTKYTWKMAA-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C(N1OC(C)(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[4-(4-methoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14350146.png)
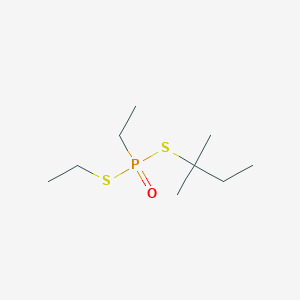

![1-[2-(Naphthalen-1-yl)ethyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine](/img/structure/B14350161.png)

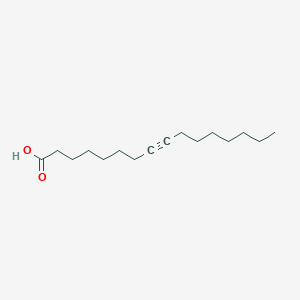

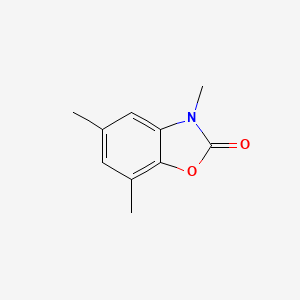
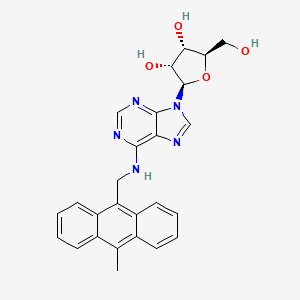
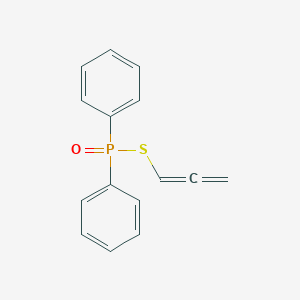
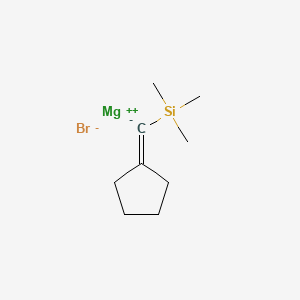
![2-[(Furan-2-yl)methyl]benzene-1,3,5-triol](/img/structure/B14350204.png)
![N-[(Trimethylsilyl)methyl]nitrous amide](/img/structure/B14350211.png)
